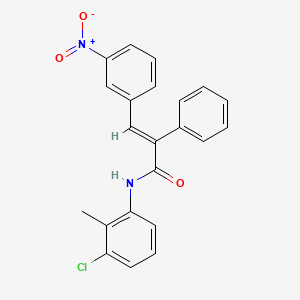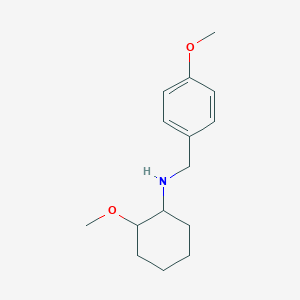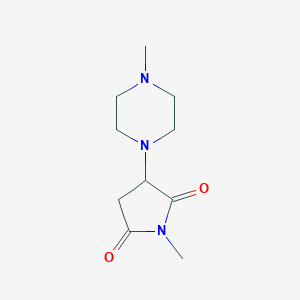
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as CNPA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been studied for its potential as a neuroprotective agent, with research indicating its ability to protect against oxidative stress in the brain. In materials science, this compound has been investigated for its potential as a building block for the synthesis of functional materials.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes or signaling pathways. In anticancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroprotection research, this compound has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific application and concentration used. In anticancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroprotection research, this compound has been found to reduce oxidative stress and inflammation in the brain. In materials science, this compound has been investigated for its ability to form self-assembled monolayers and thin films with unique optical and electronic properties.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potential for use in various applications. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, including the development of new synthesis methods and the investigation of its potential applications in other fields. In medicinal chemistry, further studies are needed to optimize the anticancer activity of this compound and to investigate its potential as a drug candidate. In materials science, research is needed to explore the use of this compound in the synthesis of functional materials with specific properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential for use in other areas of scientific research.
合成方法
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylbenzaldehyde with nitrobenzene in the presence of a base, followed by the reaction of the resulting product with phenylacetic acid and acetic anhydride. The final product is obtained through recrystallization and purification.
属性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-15-20(23)11-6-12-21(15)24-22(26)19(17-8-3-2-4-9-17)14-16-7-5-10-18(13-16)25(27)28/h2-14H,1H3,(H,24,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPCGSRUIUDOTH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)


![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)